molecular formula C21H24N4O5S2 B2696507 6-Acetyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 449769-91-9

6-Acetyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No. B2696507
CAS RN: 449769-91-9
M. Wt: 476.57
InChI Key: JSSNHLLWUYDNFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several functional groups and structural features that are common in medicinal chemistry . It includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a pyridine ring, which is a six-membered ring with one nitrogen atom . Pyridine compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups and rings. The pyrrolidine and pyridine rings would contribute to the three-dimensional structure of the molecule . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the pyrrolidine ring might undergo reactions at the nitrogen atom or at the carbon atoms adjacent to the nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and structural features. For example, the presence of the pyrrolidine and pyridine rings could affect the compound’s solubility, stability, and reactivity .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 6-Acetyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide, focusing on six unique applications:

Anticancer Activity

This compound has shown promising results in the field of cancer research. Its structure allows it to interact with various cellular pathways, leading to the inhibition of cancer cell proliferation. Studies have demonstrated its effectiveness against multiple cancer cell lines, including breast, lung, and colon cancers . The compound induces apoptosis (programmed cell death) and inhibits angiogenesis (formation of new blood vessels), which are crucial for tumor growth and metastasis.

Antimicrobial Properties

Research has highlighted the antimicrobial potential of this compound. It exhibits significant activity against a range of bacterial and fungal pathogens. The presence of the pyrrolidin-1-ylsulfonyl group enhances its ability to disrupt microbial cell membranes and inhibit essential enzymes . This makes it a potential candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It can modulate the immune response by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress . This makes it a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.

Neuroprotective Applications

In the field of neurology, this compound has shown neuroprotective effects. It can cross the blood-brain barrier and protect neurons from oxidative damage and apoptosis . This property is particularly valuable in the treatment of neurodegenerative diseases like Alzheimer’s, Parkinson’s, and Huntington’s diseases. The compound’s ability to modulate neurotransmitter levels also suggests potential applications in treating psychiatric disorders.

Cardiovascular Benefits

The compound has been studied for its cardiovascular benefits. It exhibits vasodilatory effects, which help in lowering blood pressure and improving blood flow . Additionally, it has antioxidant properties that protect the cardiovascular system from oxidative stress and inflammation. These characteristics make it a promising candidate for treating hypertension, atherosclerosis, and other cardiovascular diseases.

Antidiabetic Potential

Research has also explored the antidiabetic potential of this compound. It can enhance insulin sensitivity and reduce blood glucose levels . The compound’s ability to modulate key enzymes involved in glucose metabolism suggests its potential use in managing type 2 diabetes. Additionally, its anti-inflammatory and antioxidant properties further support its role in mitigating diabetes-related complications.

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Given the presence of pyrrolidine and pyridine rings, it’s possible that the compound could interact with a variety of biological targets .

properties

IUPAC Name

6-acetyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O5S2/c1-13(26)24-11-8-16-17(12-24)31-21(18(16)19(22)27)23-20(28)14-4-6-15(7-5-14)32(29,30)25-9-2-3-10-25/h4-7H,2-3,8-12H2,1H3,(H2,22,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSNHLLWUYDNFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Acetyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

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